

4-Acetoxy-3-methoxycinnamic Acid: A Technical Review of a Ferulic Acid Derivative

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Compound of Interest

Compound Name: 4-Acetoxy-3-methoxycinnamic acid

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive review of the available scientific literature on **4-Acetoxy-3-methoxycinnamic acid**. As a derivative of the well-studied ferulic acid, its biological activities and therapeutic potential are intrinsically linked to its parent compound. This document synthesizes the existing data, focusing on quantitative findings, experimental methodologies, and relevant signaling pathways to support further research and development.

Chemical and Physical Properties

4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is the acetate ester of ferulic acid.^[1] The acetylation of the phenolic hydroxyl group of ferulic acid results in a compound with altered physicochemical properties, which may influence its solubility, stability, and pharmacokinetic profile.

Property	Value	Reference
CAS Number	2596-47-6	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₅	[2]
Molecular Weight	236.22 g/mol	[2]
Appearance	White solid	[No direct evidence]
Storage	2-8°C, dry, sealed	[3]

Synthesis

The synthesis of **4-Acetoxy-3-methoxycinnamic acid** typically involves the acetylation of ferulic acid (4-hydroxy-3-methoxycinnamic acid). A general synthetic approach is the reaction of ferulic acid with acetic anhydride.

A related synthesis of 4-acetoxy-3-methoxybenzoic acid from 4-hydroxy-3-methoxybenzoic acid involves heating with acetic anhydride in xylene.[4] This suggests a similar approach could be employed for the cinnamic acid derivative.

Biological and Pharmacological Activities

Direct studies on the biological and pharmacological activities of **4-Acetoxy-3-methoxycinnamic acid** are limited in the public domain. However, as an acetylated form of ferulic acid, it is hypothesized to act as a prodrug, releasing ferulic acid upon hydrolysis in vivo. Therefore, the extensive biological activities of ferulic acid are of high relevance. Ferulic acid is known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7]

Anticancer Activity

Ferulic acid and its derivatives have demonstrated potential in cancer therapy. For instance, α -cyano-4-hydroxy-3-methoxycinnamic acid (a derivative of ferulic acid) has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells.[8][9] This effect was observed to be dose- and time-dependent and was associated with an increase in the pro-apoptotic protein Bax.[8][9]

Compound	Cell Line	Activity	Quantitative Data	Reference
α -cyano-4-hydroxy-3-methoxycinnamic acid	MCF-7, T47D, MDA-231	Inhibition of proliferation, induction of apoptosis	Dose- and time-dependent decrease in cell viability	[8][9]

Esters of methoxylated cinnamic acids have also been investigated for their antitumor potential against non-small-cell lung cancer and melanoma cells.[10]

Anti-inflammatory Activity

Derivatives of cinnamic acids, including those structurally related to **4-Acetoxy-3-methoxycinnamic acid**, have shown anti-inflammatory effects. For example, a series of derivatives of ferulic, sinapic, and 3,4-dimethoxycinnamic acid demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model.[11][12]

Compound Class	Model	Activity	Quantitative Data	Reference
Ferulic, Sinapic, and 3,4-Dimethoxycinnamic Acid Derivatives	Carrageenan-induced rat paw edema	Reduction of edema	17–72% reduction at 150 μ mol/kg	[11][12]

Neuroprotective Activity

p-Methoxycinnamic acid, another related compound, has demonstrated neuroprotective effects. In primary cultures of rat cortical cells injured with glutamate, it showed a high potency of neuroprotective activity.[13]

Compound	Model	Activity	Quantitative Data	Reference
p-Methoxycinnamic acid	Glutamate-injured rat cortical cells	Neuroprotection	78% cell viability at 1 μ M	[13]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of cinnamic acid derivatives are described in the literature.

Synthesis of Cinnamic Acid Derivatives

Synthesis of 4-Methoxycinnamic Acid: A mixture of 4-methoxybenzaldehyde, malonic acid, and β -alanine in pyridine is heated under reflux. After cooling, the reaction mixture is acidified with concentrated HCl, and the resulting precipitate is collected by vacuum filtration, washed, and recrystallized.[14]

Esterification of 4-Methoxycinnamic Acid: 4-Methoxycinnamic acid is dissolved in DMF, and cesium carbonate and iodoethane are added. The mixture is stirred at 50°C. The reaction is quenched with HCl, and the product is extracted.[14]

Cell Viability and Apoptosis Assays

Cell Culture: Human breast cancer cell lines (MCF-7, T47D, MDA-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cell Viability Assay: Cells are treated with the test compound at various concentrations and time intervals. Cell viability is assessed using methods like the trypan blue dye exclusion assay. [9]

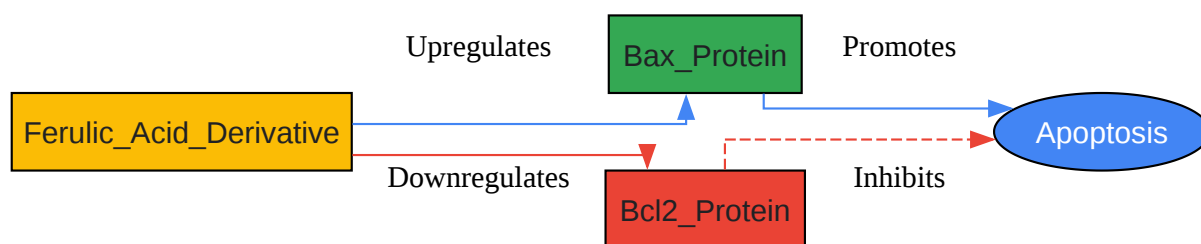
Apoptosis Assay: Apoptosis can be evaluated by methods such as Annexin V-FITC and propidium iodide staining followed by flow cytometry.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of ferulic acid and its derivatives are mediated through various signaling pathways. As a likely prodrug, **4-Acetoxy-3-methoxycinnamic acid** would exert its effects through the pathways modulated by ferulic acid.

Apoptosis Induction in Cancer Cells

The anticancer effects of ferulic acid derivatives are often linked to the induction of apoptosis. This can occur through the modulation of the Bax/Bcl-2 ratio, favoring apoptosis.[8][9]

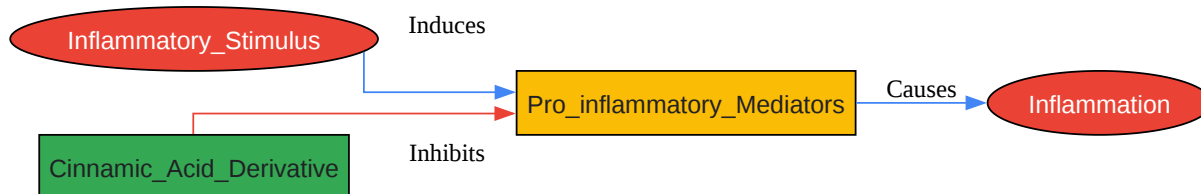


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Caption: Proposed apoptotic pathway of ferulic acid derivatives.

Anti-inflammatory Action

The anti-inflammatory mechanism of related cinnamic acid derivatives may involve the inhibition of inflammatory mediators.



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Caption: General anti-inflammatory mechanism of cinnamic acid derivatives.

Conclusion

While direct research on **4-Acetoxy-3-methoxycinnamic acid** is not extensive, its structural relationship to ferulic acid suggests significant therapeutic potential. The acetylation may serve as a prodrug strategy to improve the pharmacokinetic properties of ferulic acid. The wealth of data on ferulic acid and related cinnamic acid derivatives provides a strong foundation for future investigations into the specific biological activities and mechanisms of action of **4-Acetoxy-3-methoxycinnamic acid**. Further studies are warranted to elucidate its profile as a potential therapeutic agent.

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